Enhanced Chemical Stability Compared to 2-Ethynyladenosine
The primary differentiator of 2-[(trimethylsilyl)ethynyl]adenosine is its chemical stability relative to 2-ethynyladenosine. The TMS group protects the terminal alkyne from oxidative homocoupling and other side reactions, enabling long-term storage and handling. This is a class-level inference for protected vs. free alkynes. Quantitative evidence for the controlled release is demonstrated by the quantitative deprotection of the TMS group to yield 2-ethynyladenosine in 74% isolated yield under mild conditions (7N NH3 in MeOH, 1.5 hr) [1].
| Evidence Dimension | Chemical Stability & Deprotection Efficiency |
|---|---|
| Target Compound Data | Stable as a TMS-protected alkyne. Deprotection yields 74% of 2-ethynyladenosine. |
| Comparator Or Baseline | 2-Ethynyladenosine: Prone to oxidative homocoupling; stability data for the free alkyne is not quantified in the same study but is a known class-level liability. |
| Quantified Difference | The TMS-protected compound is a storable solid, whereas the free alkyne requires careful handling. The deprotection proceeds with a 74% isolated yield. |
| Conditions | Deprotection: 7N ammonia in methanol, room temperature, 1.5 hours. Purification by combi-flash chromatography. |
Why This Matters
This stability profile makes 2-[(trimethylsilyl)ethynyl]adenosine the preferred form for procurement and inventory, as it eliminates the risk of receiving degraded material and allows precise stoichiometric control after deprotection.
- [1] PMC7880690. (2021). Appendix 1—chemical structure 3. 2-ethynyl-adenosine-acetonide (3). National Center for Biotechnology Information. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7880690/figure/chem3/ View Source
